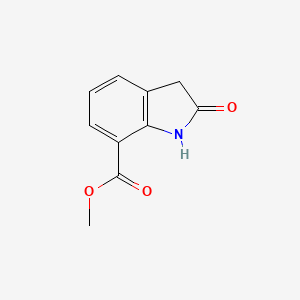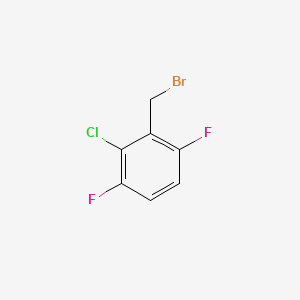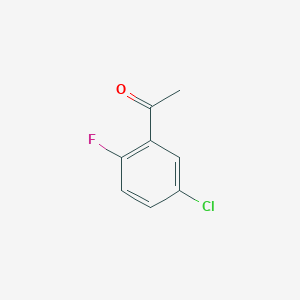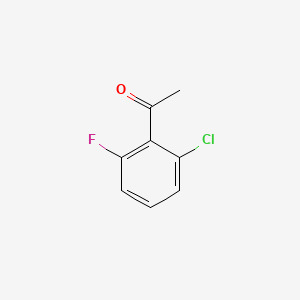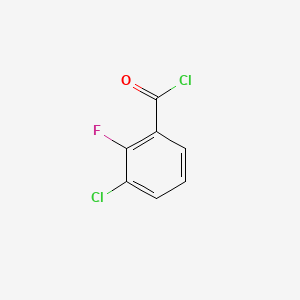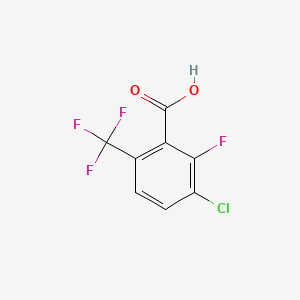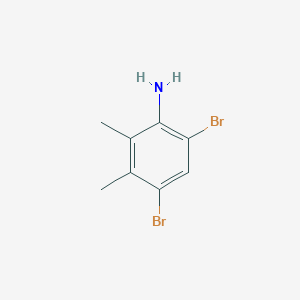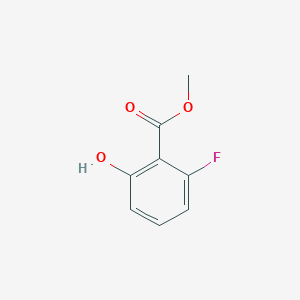
Z-SER-GLY-OET
Übersicht
Beschreibung
Z-SER-GLY-OET is a complex organic compound that features a benzyloxycarbonyl-protected amino group
Wissenschaftliche Forschungsanwendungen
Z-SER-GLY-OET has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Compounds of similar structure are often involved in interactions with various enzymes and proteins within the cell .
Mode of Action
It’s known that similar compounds can participate in peptide synthesis, where they can form peptide links between amino acids with protected amino groups and amino acids with protected carboxyl groups .
Biochemical Pathways
Compounds with similar structures have been associated with serine biosynthesis pathways and lipid metabolism .
Pharmacokinetics
Understanding the adme properties is crucial for predicting how the compound might behave in the body, including its bioavailability .
Result of Action
Similar compounds have been shown to have effects on protein conformation and function , and may also influence immune responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of compounds like ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido]acetate. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Biochemische Analyse
Biochemical Properties
Z-SER-GLY-OET is involved in the synthesis of polypeptides, a process that is crucial for the formation of proteins . It is a product of enzymatic polymerization of amino acid derivatives . The nature of its interactions with enzymes, proteins, and other biomolecules is complex and multifaceted, contributing to its role in biochemical reactions .
Cellular Effects
It is known that amino acids and their derivatives, like this compound, play a crucial role in cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex. This process involves the interaction of this compound with enzymes, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the properties of Ser/Gly linkers, which this compound is a part of, can be described using random coil models . These models can be used to obtain empirical values for the stiffness of linkers containing different Ser-to-Gly ratios .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound is likely involved in the metabolic pathways of serine, as it is a derivative of this amino acid . Serine is synthesized through different pathways in plants, representing branches of glycolysis diverging at the level of 3-phosphoglyceric acid .
Transport and Distribution
It is known that similar compounds can interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
It is known that the subcellular localization of proteins, which this compound is involved in forming, is crucial for understanding various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-SER-GLY-OET typically involves multiple steps. One common method includes the protection of amino acids with benzyloxycarbonyl (Cbz) groups, followed by esterification and amidation reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
Z-SER-GLY-OET can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-(benzyloxycarbonylamino)butanoic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
Z-SER-GLY-OET is unique due to its specific combination of functional groups, which allows for versatile chemical modifications. Its benzyloxycarbonyl protection is particularly advantageous in synthetic chemistry, providing stability and selectivity in reactions .
This compound’s versatility and stability make it a valuable tool in various scientific and industrial applications, highlighting its importance in modern chemistry and biochemistry.
Eigenschaften
CAS-Nummer |
4526-93-6 |
|---|---|
Molekularformel |
C15H20N2O6 |
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
ethyl 2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate |
InChI |
InChI=1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21)/t12-/m1/s1 |
InChI-Schlüssel |
ZOONJGSLKPDXCV-GFCCVEGCSA-N |
SMILES |
CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Isomerische SMILES |
CCOC(=O)CNC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 |
Sequenz |
SG |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


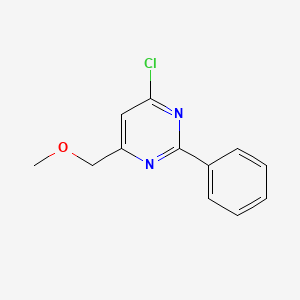
![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)


